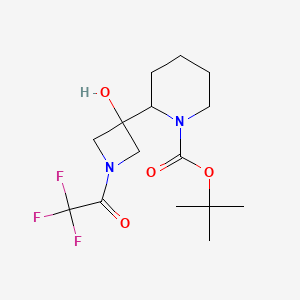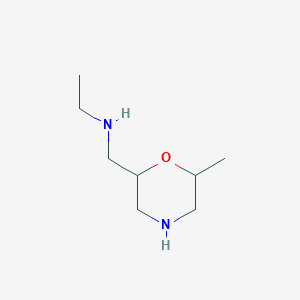![molecular formula C16H11ClF3N3O2S B12339827 Ethyl 3-amino-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B12339827.png)
Ethyl 3-amino-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thieno[2,3-b]pyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-amino-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thieno[2,3-b]pyridine-2-carboxylate is a complex organic compound that features a unique combination of functional groups, including an amino group, a chloro group, and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thieno[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The initial step involves the synthesis of the pyridine ring, which can be achieved through the reaction of appropriate starting materials under controlled conditions.
Introduction of Functional Groups: The chloro and trifluoromethyl groups are introduced into the pyridine ring using reagents such as chlorinating agents and trifluoromethylating agents.
Formation of the Thieno[2,3-b]pyridine Ring: The thieno[2,3-b]pyridine ring is formed through cyclization reactions involving sulfur-containing reagents.
Esterification: The final step involves the esterification of the carboxylate group to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-amino-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to form dechlorinated products.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Reagents such as sodium methoxide (NaOCH₃) or other nucleophiles under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Dechlorinated products.
Substitution: Substituted derivatives with different functional groups replacing the trifluoromethyl group.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, Ethyl 3-amino-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thieno[2,3-b]pyridine-2-carboxylate is investigated for its potential therapeutic effects. It may be used in the development of new pharmaceuticals for treating various diseases.
Industry
In the industrial sector, this compound is used in the development of agrochemicals, such as herbicides and insecticides. Its unique chemical properties make it effective in protecting crops from pests.
Mecanismo De Acción
The mechanism of action of Ethyl 3-amino-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The amino group may form hydrogen bonds with target proteins, while the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The chloro group may participate in covalent bonding with target enzymes, leading to inhibition of their activity.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridin-2-amine: A related compound with similar functional groups but lacking the thieno[2,3-b]pyridine ring.
2-(Pyridin-2-yl)acetonitrile: Another related compound with a pyridine ring and a nitrile group.
Uniqueness
Ethyl 3-amino-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thieno[2,3-b]pyridine-2-carboxylate is unique due to the presence of the thieno[2,3-b]pyridine ring, which imparts distinct chemical and biological properties. This ring structure enhances the compound’s stability and reactivity, making it a valuable intermediate in various applications.
Propiedades
Fórmula molecular |
C16H11ClF3N3O2S |
|---|---|
Peso molecular |
401.8 g/mol |
Nombre IUPAC |
ethyl 3-amino-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thieno[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C16H11ClF3N3O2S/c1-2-25-15(24)13-11(21)9-3-7(5-23-14(9)26-13)12-10(17)4-8(6-22-12)16(18,19)20/h3-6H,2,21H2,1H3 |
Clave InChI |
UIPSCNOOSBNSJE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C2=C(S1)N=CC(=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Hydrazinecarboxylic acid, 2-[[5-(trifluoromethyl)-2-pyridinyl]methylene]-, 1,1-dimethylethyl ester](/img/structure/B12339744.png)
![[(2S)-2-[(1R,3aR)-4-hydroxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]propyl] 4-methylbenzenesulfonate](/img/structure/B12339757.png)

![(2S)-6-amino-2-[[(4R,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R)-37-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-carbamimidamido-2-[[(2S)-4-carboxy-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-16-[(1R)-1-hydroxyethyl]-7,10-bis(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carbonyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12339769.png)




![(3S,8R,9R,10R,12R,13R,14S,17S)-17-((R)-2,6-Dihydroxy-6-methylheptan-2-yl)-4,4,8,10,14-pentamethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B12339787.png)
![(E)-[(2-methoxyphenyl)methylidene][(Z)-[(methylsulfanyl)[(prop-2-en-1-yl)amino]methylidene]amino]amine hydroiodide](/img/structure/B12339790.png)



![1,3-Pyrrolidinedicarboxylic acid, 4-[3-(2-methoxyethyl)phenyl]-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel-](/img/structure/B12339828.png)
